Antirrhinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

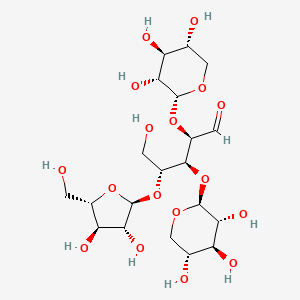

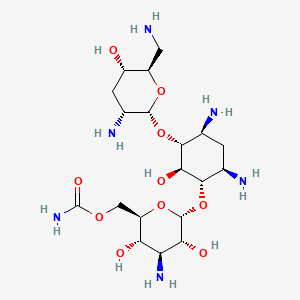

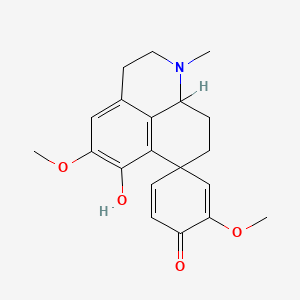

Antirrhinoside is a glycoside.

Wissenschaftliche Forschungsanwendungen

Phloem Transport in Plants

Antirrhinoside, a type of iridoid glycoside, plays a significant role in the protection of plants against various threats such as insect herbivores, fungi, and bacteria. Research by Gowan, Lewis, & Turgeon (1995) demonstrated that antirrhinoside is rapidly labeled in the leaves of Asarina scandens when exposed to carbon dioxide and is translocated along with sucrose in the phloem of plants.

Distribution in Different Plant Organs

A study by Beninger et al. (2007) found that antirrhinoside is present in all organs of the plant Antirrhinum majus, including roots. The concentration of antirrhinoside varies in different parts of the plant, with higher concentrations observed in stems, buds, and flowers, and declining levels as leaves age.

Role in Plant Biology and Development

Research by Reski & Cove (2004) highlighted the significance of Antirrhinum (Snapdragon) as a model for genetic, evolutionary, and ecological studies. The presence of antirrhinoside in various species within the Antirrhinum genus offers a window into understanding the molecular variation, phenotypic traits, and the adaptive importance of such compounds in plants.

Effects on Herbivores

The study by Beninger et al. (2008) explored the impact of antirrhinoside on generalist insect herbivores. It was observed that antirrhinoside might act as a defense against some herbivores while possibly enhancing the growth of others at low concentrations.

Biosynthesis

Research into the biosynthesis of antirrhinoside has provided insights into its formation in plants. Studies by Damtoft, Jensen, & Schacht (1995) and Breinholt et al. (1992) have detailed the specific steps and intermediates in the production of antirrhinoside in Antirrhinum majus.

Comparative Analysis in Different Species

The work of Beninger et al. (2009) compared antirrhinoside distribution in different plant species, linking its concentration to the reproductive strategies and defense mechanisms against herbivores.

Chemotaxonomy and Pharmacology

Sokornova and Matveeva (2021) emphasized the importance of antirrhinoside in chemotaxonomy and pharmacology. Their research underlines its role as a marker in the Plantaginaceae family, particularly in the tribe Antirrhineae, suggesting directions for future research in this area (Sokornova & Matveeva, 2021).

Chemical Synthesis and Modification

Research on the chemical synthesis and modification of antirrhinoside has been conducted to explore its potential applications. For instance, Bianco et al. (2001) reported the synthesis of derivatives from antirrhinoside for use in the creation of nucleoside analogues (Bianco et al., 2001).

Eigenschaften

CAS-Nummer |

20770-65-4 |

|---|---|

Produktname |

Antirrhinoside |

Molekularformel |

C15H22O10 |

Molekulargewicht |

362.33 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5R,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

UBAIOTDKPLIEDD-RNCITLLOSA-N |

Isomerische SMILES |

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Kanonische SMILES |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)